molecular formula C13H21NO B13242751 4-Ethoxy-N-(pentan-2-YL)aniline

4-Ethoxy-N-(pentan-2-YL)aniline

Cat. No.: B13242751
M. Wt: 207.31 g/mol
InChI Key: ZYNQZPUKXQWAHX-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(pentan-2-yl)aniline is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . It is a derivative of aniline, where the hydrogen atom in the para position is replaced by an ethoxy group, and the nitrogen atom is substituted with a pentan-2-yl group. This compound is used primarily in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N-(pentan-2-yl)aniline typically involves the alkylation of 4-ethoxyaniline with a suitable alkyl halide, such as 2-bromopentane, under basic conditions. The reaction is carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to reflux to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-(pentan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-N-(pentan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets. The ethoxy group and the pentan-2-yl group influence the compound’s electronic properties, affecting its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(pentan-2-yl)aniline
  • 4-Ethoxy-N-(butan-2-yl)aniline
  • 4-Ethoxy-N-(hexan-2-yl)aniline

Uniqueness

4-Ethoxy-N-(pentan-2-yl)aniline is unique due to the specific combination of the ethoxy group and the pentan-2-yl group. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions compared to other similar compounds .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-ethoxy-N-pentan-2-ylaniline

InChI

InChI=1S/C13H21NO/c1-4-6-11(3)14-12-7-9-13(10-8-12)15-5-2/h7-11,14H,4-6H2,1-3H3

InChI Key

ZYNQZPUKXQWAHX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=CC=C(C=C1)OCC

Origin of Product

United States

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